molecular formula C40H30Si2 B11960041 1,4-Bis(triphenylsilyl)-1,3-butadiyne CAS No. 140391-06-6

1,4-Bis(triphenylsilyl)-1,3-butadiyne

Cat. No.: B11960041
CAS No.: 140391-06-6
M. Wt: 566.8 g/mol
InChI Key: NLMURFYWWGGWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(triphenylsilyl)-1,3-butadiyne is a conjugated diyne compound functionalized with two triphenylsilyl groups at the terminal positions. These silyl-substituted butadiynes are characterized by their linear π-conjugated systems, which enable applications in organic electronics, polymer synthesis, and as precursors for advanced materials .

Properties

CAS No.

140391-06-6

Molecular Formula

C40H30Si2

Molecular Weight

566.8 g/mol

IUPAC Name

triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane

InChI

InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H

InChI Key

NLMURFYWWGGWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Oxidative Coupling

The Hay coupling methodology, widely used for trimethylsilylacetylene derivatives, provides a foundational framework. For triphenylsilylacetylene, the reaction would theoretically proceed via:

2Ph3Si–C≡C–HCuI/DMAP, O2MeCNPh3Si–C≡C–C≡C–SiPh3+H2O2 \, \text{Ph}3\text{Si–C≡C–H} \xrightarrow[\text{CuI/DMAP, O}2]{\text{MeCN}} \text{Ph}3\text{Si–C≡C–C≡C–SiPh}3 + \text{H}_2\text{O}

Key parameters (extrapolated from trimethylsilyl systems):

  • Catalyst system : 5% CuI with 10% 4-dimethylaminopyridine (DMAP)

  • Solvent : Acetonitrile (polar aprotic)

  • Atmosphere : Pure oxygen (critical for preventing over-reduction)

  • Temperature : Maintained below 35°C to suppress side reactions

  • Scale : 50 g precursor yields ~50–60% product (based on trimethyl analog yields)

Safety considerations :

  • Triphenylsilylacetylene’s higher molecular weight (vs. trimethylsilylacetylene) reduces volatility, potentially mitigating explosion risks from static discharge.

  • Oxygen-enriched atmospheres still require spark-proof equipment.

Halogenation-Desilylation Strategies

Sequential Functionalization

Building on methods for asymmetrical diyne synthesis, a halogenation-desilylation sequence could be employed:

  • Monohalogenation :

    Ph3Si–C≡C–H+NXSPh3Si–C≡C–X(X = Br, I)\text{Ph}_3\text{Si–C≡C–H} + \text{NXS} \rightarrow \text{Ph}_3\text{Si–C≡C–X} \quad (\text{X = Br, I})
  • Cross-Coupling :

    Ph3Si–C≡C–X+CuI/TMEDAPh3Si–C≡C–C≡C–SiPh3\text{Ph}_3\text{Si–C≡C–X} + \text{CuI/TMEDA} \rightarrow \text{Ph}_3\text{Si–C≡C–C≡C–SiPh}_3

Advantages :

  • Enables stepwise quality control via intermediate characterization.

  • Compatible with Pd-catalyzed cross-couplings for asymmetrical derivatives.

Limitations :

  • Requires handling of hygroscopic halogenating agents (e.g., N-bromosuccinimide).

  • Lower atom economy compared to direct oxidative coupling.

Solid-State Metathesis Approaches

ParameterHay CouplingHalogenation RouteMetathesis
Explosion riskModerate (O₂/static)LowLow
Catalyst toxicityCuI (LD₅₀ 140 mg/kg)CuI/Pd catalystsMo complexes
Solvent flammabilityMeCN (high)DCM (low)Toluene (high)
Typical purity99.5%95–98%85–90%

Scalability insights :

  • The Navale catalyst system’s one-pot protocol is most amenable to multigram synthesis.

  • Metathesis approaches face challenges in catalyst recovery and cost at scale.

Spectroscopic Characterization Benchmarks

Diagnostic Spectral Features

For 1,4-bis(triphenylsilyl)-1,3-butadiyne (predicted):

  • ¹H NMR (CDCl₃): δ 7.5–7.7 (m, Ph), absence of acetylenic protons

  • ¹³C NMR :

    • δ 105–110 ppm (C≡C–Si)

    • δ 135–140 ppm (ipso-Ph)

  • IR : ν(C≡C) ~2150 cm⁻¹ (weaker than terminal alkynes)

Comparison to trimethyl analog :

  • Broader aromatic signals in NMR

  • Reduced volatility (mp >150°C vs. 45°C for trimethyl version)

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silyl-substituted alkenes or alkanes.

    Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.

    Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).

    Biology and Medicine:

    Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1,4-bis(triphenylsilyl)-1,3-butadiyne with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Applications
1,4-Bis(trimethylsilyl)-1,3-butadiyne C₁₀H₁₈Si₂ 194.42 111–113 0.974 Synthon for polymers, semiconductors
1,4-Bis(dimethylsilyl)-1,3-butadiyne C₈H₁₄Si₂ 166.36 N/A N/A Oligomer synthesis via polyaddition
1,4-Bis(4-bromophenyl)-1,3-butadiyne C₁₆H₈Br₂ 360.04 N/A N/A Cross-coupling reactions, optoelectronics
1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne C₁₆H₂₂O₂ 246.34 N/A N/A Hydrogen-bonded networks

Notes:

  • 1,4-Bis(trimethylsilyl)-1,3-butadiyne : Exhibits high purity (98–99%) and stability, making it a preferred building block for conjugated polymers. Its low density and melting point facilitate solution-based processing .
  • Bromophenyl derivative : Bromine substituents enable Suzuki-Miyaura cross-coupling for extended π-systems in optoelectronic devices .

Reactivity and Electronic Properties

  • Trimethylsilyl vs. The phenyl rings may also enable π-stacking in solid-state materials.
  • Bromophenyl derivative : The electron-withdrawing bromine substituents polarize the triple bond, increasing electrophilicity for nucleophilic additions .
  • Hydroxycycloalkyl derivatives : Hydroxyl groups introduce hydrogen-bonding capabilities, enabling supramolecular assembly .

Research Findings

1,4-Bis(trimethylsilyl)-1,3-butadiyne: Serves as a precursor for poly(1,4-bis(3-quinolyl)-1,3-butadiyne), a fully conjugated polydiacetylene with semiconductor properties . Used in the synthesis of organic superlattices for charge transport studies .

1,4-Bis(4-bromophenyl)-1,3-butadiyne: Acts as a monomer for π-conjugated polymers in organic light-emitting diodes (OLEDs) .

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing the molecular structure of 1,4-Bis(triphenylsilyl)-1,3-butadiyne?

Answer:
To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for identifying proton environments and carbon frameworks. Fourier-transform infrared spectroscopy (FT-IR) is critical for detecting functional groups like C≡C stretching vibrations (~2100–2260 cm⁻¹) and Si–C bonds (~1250 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular weight (194.42 g/mol) and fragmentation patterns .

Basic Question: What are the standard synthetic protocols for preparing this compound?

Answer:
A common method involves Sonogashira coupling between trimethylsilylacetylene and 1,4-diiodobenzene under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in a 1:2 molar ratio.
  • Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Temperature : 60–80°C for 12–24 hours.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted monomers and catalyst residues .

Advanced Question: How can factorial design optimize the synthesis of this compound?

Answer:
A 2³ factorial design evaluates three critical factors:

FactorLow LevelHigh Level
Reaction Time12 h24 h
Temperature60°C80°C
Catalyst Loading1 mol%3 mol%

Response variables : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies interactions between factors. For instance, high catalyst loading (3 mol%) at 80°C increases yield but may reduce purity due to side reactions. Optimal conditions balance efficiency and selectivity .

Advanced Question: How should researchers resolve contradictions in reported thermal stability data for this compound?

Answer:
Contradictions in thermal decomposition temperatures (e.g., 200°C vs. 250°C) require comparative thermogravimetric analysis (TGA) under standardized conditions:

  • Heating rate : 10°C/min in N₂ atmosphere.
  • Sample preparation : Uniform particle size (ball-milled) to eliminate mass-transfer artifacts.
    Control for moisture content (via Karl Fischer titration) and validate results with differential scanning calorimetry (DSC) to correlate weight loss with endothermic/exothermic events .

Advanced Question: What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

Answer:
The electron-deficient C≡C bonds participate in Diels-Alder reactions with electron-rich dienes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Experimental validation via kinetic studies (monitoring reaction rates under varying temperatures) and Hammett plots (substituent effects) quantify electronic contributions. Cross-referencing computational and experimental data clarifies the role of silyl groups in stabilizing transition states .

Advanced Question: How does solvent polarity influence the solubility and reactivity of this compound?

Answer:
Solubility trends correlate with Hildebrand solubility parameters (δ) :

Solventδ (MPa¹/²)Solubility (mg/mL)
Hexane14.90.8
THF18.612.4
DCM20.39.1

Low-polarity solvents (hexane) favor monomeric states, while polar solvents (THF) stabilize charge-separated intermediates in reactions. Use UV-vis spectroscopy to monitor aggregation behavior and dynamic light scattering (DLS) for particle size analysis .

Advanced Question: What strategies mitigate byproduct formation during functionalization of this compound?

Answer:
Byproducts (e.g., oligomers) arise from uncontrolled radical polymerization. Mitigation strategies include:

  • Radical inhibitors : Add 1–2 mol% TEMPO or BHT.
  • Low-temperature reactions : Conduct below 0°C to suppress radical chain propagation.
  • Stepwise functionalization : Introduce protective groups (e.g., TMS) before subsequent reactions.
    Validate purity via HPLC-MS and monitor reaction progress with in-situ IR spectroscopy .

Advanced Question: How can computational modeling predict the crystal packing behavior of this compound?

Answer:
Mercury 4.0 or Materials Studio software simulates crystal structures using force fields (e.g., COMPASS III). Input experimental XRD data to refine lattice parameters and predict π-π stacking distances between aromatic rings. Compare simulated and experimental powder X-ray diffraction (PXRD) patterns to validate models. Adjust van der Waals radii for silyl groups to account for steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.